molecular formula C13H17NO3 B13519031 Ethyl 2-(4-aminochroman-4-yl)acetate

Ethyl 2-(4-aminochroman-4-yl)acetate

Cat. No.: B13519031
M. Wt: 235.28 g/mol
InChI Key: DBMSLVVWLCKARU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate is an organic compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are commonly found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-3,4-dihydro-2H-1-benzopyran with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetone at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Ethyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate is unique due to its specific structural features and the presence of both amino and ester functional groups.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 2-(4-amino-2,3-dihydrochromen-4-yl)acetate

InChI

InChI=1S/C13H17NO3/c1-2-16-12(15)9-13(14)7-8-17-11-6-4-3-5-10(11)13/h3-6H,2,7-9,14H2,1H3

InChI Key

DBMSLVVWLCKARU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCOC2=CC=CC=C21)N

Origin of Product

United States

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